(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a triterpenoid saponin characterized by a pentacyclic triterpene core substituted with a carboxy group at the 8a position and a formyl group at the 4 position. Its glycosidic moiety consists of a hexose sugar (oxane ring) with hydroxyl and carboxylic acid groups. The molecular formula is C₄₈H₇₀O₁₆, with a molecular weight of 943.06 g/mol (estimated based on structural analogs) . Key features include:
- Polarity: High due to multiple hydroxyl and carboxyl groups.
- Synthetic Origin: Likely derived from plant sources, as triterpenoid saponins are common in medicinal plants .
Properties
Molecular Formula |
C36H54O10 |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H54O10/c1-31(2)13-15-36(30(43)44)16-14-34(5)19(20(36)17-31)7-8-22-32(3)11-10-23(33(4,18-37)21(32)9-12-35(22,34)6)45-29-26(40)24(38)25(39)27(46-29)28(41)42/h7,18,20-27,29,38-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t20-,21+,22+,23-,24-,25-,26+,27-,29+,32-,33-,34+,35+,36-/m0/s1 |
InChI Key |
NUSHOJSYOLRGAX-ALBXZGMBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically starts with the formation of the polycyclic core, followed by the introduction of the functional groups. Key steps may include:
Cyclization reactions: to form the polycyclic structure.
Oxidation and reduction reactions: to introduce and modify functional groups.
Protecting group strategies: to control the reactivity of different parts of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up: the reactions to industrial scale.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Use of catalysts: to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may yield alcohols or alkanes.
Substitution: may yield halogenated compounds or other derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes: or receptors, altering their activity.
Modulating signaling pathways: involved in cellular processes.
Interacting with DNA or RNA: , affecting gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound shares a triterpenoid backbone with other saponins but differs in substituents and glycosylation patterns. Below is a comparison with structurally related compounds:
Key Observations :
- Higher polarity compared to MOL003515 (XlogP -0.5 vs. 3.5) suggests better aqueous solubility but lower membrane permeability .
Bioactivity and Target Profiles
Mechanistic Insights :
- The target compound’s NF-kappa-B inhibition aligns with Escin’s anti-inflammatory effects but lacks Escin’s Nrf2 activation .
- Unlike MOL003515, the target compound’s carboxy and formyl groups may enable unique interactions with kinases and DNA-binding proteins .
ADMET and Drug-Likeness
Critical Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
